molecular formula C10H8BrNO B1443907 2-bromo-N-(3-ethynylphenyl)acetamide CAS No. 1343729-71-4

2-bromo-N-(3-ethynylphenyl)acetamide

Cat. No. B1443907
M. Wt: 238.08 g/mol
InChI Key: SDYFXLKHSLLUAK-UHFFFAOYSA-N
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Description

“2-bromo-N-(3-ethynylphenyl)acetamide” is a chemical compound with the CAS Number 1343729-71-4 . It has a molecular weight of 238.08 . The IUPAC name for this compound is 2-bromo-N-(3-ethynylphenyl)acetamide .


Molecular Structure Analysis

The InChI code for “2-bromo-N-(3-ethynylphenyl)acetamide” is 1S/C10H8BrNO/c1-2-8-4-3-5-9(6-8)12-10(13)7-11/h1,3-6H,7H2,(H,12,13) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The melting point of “2-bromo-N-(3-ethynylphenyl)acetamide” is between 120-125 degrees .

Scientific Research Applications

  • Synthesis Techniques : Research by Qiu et al. (2017) focused on the synthesis of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide derivatives, including 2-bromo-N-(3-ethynylphenyl)acetamide, using KBr/K2S2O8-mediated dibromohydration. This method is notable for its mild conditions and the absence of metal catalysis, allowing for switchable synthesis with different neighboring groups (Qiu, Li, Ma, & Zhou, 2017).

  • Antimicrobial Activity : Fahim and Ismael (2019) investigated the antimicrobial properties of 2-bromo-N-(phenylsulfonyl)acetamide derivatives. These compounds displayed significant activity against various microbial strains, highlighting their potential as antimicrobial agents (Fahim & Ismael, 2019).

  • Pharmacological Applications : Studies on diphenhydramine derivatives, including bromo analogs, have shown that these compounds possess anti-inflammatory and antihistaminic effects. For instance, research by Ahmadi et al. (2012) demonstrated the efficacy of these compounds in reducing inflammation in rat models (Ahmadi, Khalili, Hajikhani, Safari, & Nahri-Niknafs, 2012).

  • Anticonvulsant and Antidepressant Activities : Xie et al. (2013) synthesized 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives and evaluated their anticonvulsant and antidepressant activities. Some of these compounds were found to be effective in reducing the duration of immobility times in mice, indicating their potential in treating depression and convulsions (Xie, Tang, Pan, & Guan, 2013).

  • Chemical Properties and Interactions : The study of chemical properties and interactions of bromoacetamide derivatives is essential for understanding their potential applications. For example, research by Hazra et al. (2014) on crystal structures of bromo-phenyl derivatives provided insights into intermolecular interactions, crucial for their potential applications in materials science and pharmaceuticals (Hazra, Ghosh, Chatterjee, Ghosh, Mukherjee, & Mukherjee, 2014).

properties

IUPAC Name

2-bromo-N-(3-ethynylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-2-8-4-3-5-9(6-8)12-10(13)7-11/h1,3-6H,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYFXLKHSLLUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(3-ethynylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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